molecular formula C₁₆H₂₅Cl₂N₅O B1144521 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride CAS No. 146091-05-6

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride

Cat. No. B1144521
M. Wt: 374.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride (2-sec-Butyl-4-Piperazinyl-1-yl-phenyl-1,2,4-triazol-3-one Dihydrochloride) is an organic compound that is used in the synthesis of pharmaceuticals, agrochemicals, and in research applications. It is a white crystalline solid with a molecular weight of 463.8 g/mol. It is soluble in water and has a melting point of 130 ˚C.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride involves the reaction of 1-(4-bromophenyl)-2-sec-butyl-4,5-dihydro-1H-imidazole with piperazine to form 2-sec-Butyl-4-(piperazin-1-yl)-1-(4-bromophenyl)-1H-imidazole. This intermediate is then reacted with sodium azide to form 2-sec-Butyl-4-(piperazin-1-yl)-1-(4-azidophenyl)-1H-imidazole, which is then treated with triphenylphosphine and copper(I) iodide to form 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1H-1,2,3-triazole. This triazole is then oxidized with hydrogen peroxide to form the final product, 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one, which is then converted to its dihydrochloride salt form using hydrochloric acid.

Starting Materials
1-(4-bromophenyl)-2-sec-butyl-4,5-dihydro-1H-imidazole, Piperazine, Sodium azide, Triphenylphosphine, Copper(I) iodide, Hydrogen peroxide, Hydrochloric acid

Reaction
1-(4-bromophenyl)-2-sec-butyl-4,5-dihydro-1H-imidazole + Piperazine → 2-sec-Butyl-4-(piperazin-1-yl)-1-(4-bromophenyl)-1H-imidazole, 2-sec-Butyl-4-(piperazin-1-yl)-1-(4-bromophenyl)-1H-imidazole + Sodium azide → 2-sec-Butyl-4-(piperazin-1-yl)-1-(4-azidophenyl)-1H-imidazole, 2-sec-Butyl-4-(piperazin-1-yl)-1-(4-azidophenyl)-1H-imidazole + Triphenylphosphine + Copper(I) iodide → 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1H-1,2,3-triazole, 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1H-1,2,3-triazole + Hydrogen peroxide → 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one, 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one + Hydrochloric acid → 2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride

Scientific Research Applications

2-sec-Butyl-4-Piperazinyl-1-yl-phenyl-1,2,4-triazol-3-one Dihydrochloride is used in a wide range of research applications, including enzyme inhibitors, molecular probes, and as a ligand for photochemical studies. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. It has been used to study the inhibition of enzymes such as cytochrome P450, proteases, and protein kinases, as well as to study the structure and function of proteins.

Mechanism Of Action

2-sec-Butyl-4-Piperazinyl-1-yl-phenyl-1,2,4-triazol-3-one Dihydrochloride is a non-competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. It is also known to interact with other proteins, such as receptors, and to modulate their activity.

Biochemical And Physiological Effects

2-sec-Butyl-4-Piperazinyl-1-yl-phenyl-1,2,4-triazol-3-one Dihydrochloride has been shown to inhibit the activity of various enzymes, as well as to modulate the activity of various proteins. It has been used in research to study the effects of various drugs on the activity of enzymes and proteins. It has also been used to study the effects of various drugs on the biochemical and physiological processes in the body.

Advantages And Limitations For Lab Experiments

2-sec-Butyl-4-Piperazinyl-1-yl-phenyl-1,2,4-triazol-3-one Dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is also relatively stable and non-toxic. Its ability to inhibit the activity of enzymes and modulate the activity of proteins makes it a useful tool for research. However, one of the limitations of using this compound in laboratory experiments is that it is expensive and difficult to obtain in large quantities.

Future Directions

Future research using 2-sec-Butyl-4-Piperazinyl-1-yl-phenyl-1,2,4-triazol-3-one Dihydrochloride could focus on the development of new pharmaceuticals, agrochemicals, and enzyme inhibitors. It could also be used to further explore the mechanisms of action of various drugs and to study the effects of drugs on biochemical and physiological processes. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new diagnostic tools.

properties

CAS RN

146091-05-6

Product Name

2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride

Molecular Formula

C₁₆H₂₅Cl₂N₅O

Molecular Weight

374.31

synonyms

1-(sec-Butyl)-4-(4-(piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Dihydrochloride

Origin of Product

United States

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